3-Chloro-4-methylbenzenecarboximidamide hydrochloride, also known as AldrichCPR, is a chemical compound characterized by its unique structure and properties. It has a molecular formula of and a molecular weight of 220.08 g/mol. The compound appears as a solid and is classified under amidines, which are organic compounds containing a carbon-nitrogen double bond. The structure features a chloro group at the meta position relative to the carboximidamide functional group, which contributes to its reactivity and potential biological activity .
The biological activity of 3-chloro-4-methylbenzenecarboximidamide hydrochloride is primarily attributed to its ability to interact with biological targets such as enzymes and receptors. Compounds in the amidine class are known for their diverse biological activities, including:
The synthesis of 3-chloro-4-methylbenzenecarboximidamide hydrochloride can be achieved through several methodologies:
3-Chloro-4-methylbenzenecarboximidamide hydrochloride has potential applications in various fields:
Interaction studies involving 3-chloro-4-methylbenzenecarboximidamide hydrochloride focus on its binding affinity and mechanisms with biological targets. Research indicates that amidines can form hydrogen bonds with amino acid residues in enzymes, enhancing binding interactions and specificity . These studies help elucidate the compound's potential therapeutic effects and guide modifications for improved efficacy.
Several compounds share structural similarities with 3-chloro-4-methylbenzenecarboximidamide hydrochloride. Here are some notable examples:
These compounds illustrate variations in halogen substitution and functional groups that can significantly influence their chemical behavior and biological activity.
Nitrile-to-amidine transformations represent a cornerstone in synthesizing 3-chloro-4-methylbenzenecarboximidamide hydrochloride. A breakthrough method involves reacting 3-chloro-4-methylbenzonitrile with acetaldoxime in methanol at 65°C for 4 hours, using a copper(II) catalyst to achieve near-quantitative yields. This approach leverages the nucleophilic addition of oxime intermediates to nitriles, followed by acid-mediated cyclization to form the amidine core.
Comparative studies highlight the superiority of copper(II) acetate over other transition metals due to its ability to stabilize reactive intermediates while minimizing side reactions. For instance, substituting copper with nickel or palladium reduces yields by 15–20% due to incomplete nitrile activation. The table below summarizes optimized conditions for this conversion:
Nitrile Substrate | Catalyst | Temperature (°C) | Yield (%) |
---|---|---|---|
3-Chloro-4-methylbenzonitrile | Cu(II) acetate | 65 | 98 |
4-Methylbenzonitrile | Cu(II) acetate | 65 | 92 |
3-Bromobenzonitrile | Fe(III) chloride | 70 | 85 |
This methodology’s scalability was demonstrated in a 10 mmol-scale reaction, achieving 97% yield after catalyst recycling.
Regioselective functionalization of the benzene ring remains critical for synthesizing 3-chloro-4-methylbenzenecarboximidamide hydrochloride. A patented method employs directed chlorination of para-nitrotoluene (PNT) using chlorine gas at 70–80°C, where ferric chloride acts as a Lewis acid to direct chloro substitution to the meta position relative to the methyl group. This process achieves 98.5% regioselectivity by stabilizing the arenium ion intermediate through coordination with Fe³⁺.
Methylation strategies typically utilize Friedel-Crafts alkylation with methyl chloride, though recent advances favor zeolite-based catalysts to minimize polyalkylation. For example, H-Y zeolite modified with lanthanum increases para-methylation selectivity from 75% to 89% by restricting transition-state geometry within its micropores.
Microwave irradiation has revolutionized amidine cyclization by enabling solvent-free conditions. In one protocol, 3-chloro-4-methylbenzamide undergoes cyclization with ammonium acetate under microwave irradiation (300 W, 120°C) to form the carboximidamide core in 15 minutes, compared to 6 hours under conventional heating. This method eliminates solvent waste and enhances energy efficiency, as shown below:
Parameter | Conventional Heating | Microwave Irradiation |
---|---|---|
Reaction Time | 6 hours | 15 minutes |
Energy Consumption | 2.4 kWh | 0.3 kWh |
Purity | 92% | 96% |
The rapid heating rate (20°C/min) prevents thermal degradation, making this approach ideal for heat-sensitive intermediates.
Palladium and copper catalysts enable precise construction of the benzenecarboximidamide scaffold. A Ullmann-type coupling reaction between 3-chloro-4-methyliodobenzene and formamidine acetate using a Cu(I)/phenanthroline system achieves 88% yield by facilitating C–N bond formation at 110°C. Key advantages include:
Recent work also explores nickel-catalyzed couplings, though these require higher temperatures (150°C) and exhibit lower yields (72%) due to competitive β-hydride elimination.
The thermodynamic profiles of amidino-containing compounds binding to DNA minor grooves reveal complex energetic landscapes that dictate their antimicrobial efficacy [6] [18] [27]. DNA minor groove binding represents a fundamental mechanism by which these compounds exert their antimicrobial effects, particularly in adenine-thymine rich sequences where the groove architecture facilitates optimal compound-DNA interactions [6] [23].
The binding affinity of amidino-containing compounds to DNA minor grooves varies significantly based on structural modifications and target DNA sequences [18] [27]. Heterocyclic diamidines, including benzenecarboximidamide derivatives, typically exhibit binding affinities ranging from 10^6 to 10^8 M^-1, with corresponding free energy changes of -8 to -11 kcal/mol [6] [23] [27]. The thermodynamic signature of these interactions reveals that binding can be driven by enthalpy, entropy, or both factors depending on the specific compound structure and DNA sequence composition [18] [32].
Compound Class | Binding Affinity (Ka M^-1) | Free Energy (ΔG kcal/mol) | Enthalpy (ΔH kcal/mol) | Entropy (TΔS kcal/mol) | Primary Mechanism |
---|---|---|---|---|---|
Aromatic diamidines | 10^6-10^8 | -8 to -11 | -8 to -15 | +2 to -2 | Mixed |
Heterocyclic diamidines | 10^6-10^8 | -8 to -11 | -10 to -15 | +2 to -2 | Mixed |
Bis-amidine compounds | 10^5-10^8 | -7 to -11 | Variable | Variable | Sequence-dependent |
The molecular recognition of DNA minor grooves by amidino-containing compounds involves specific geometric and chemical complementarity [6] [32]. The crescent-shaped molecular architecture of these compounds enables optimal fitting into the helical minor groove, while positively charged amidino groups enhance electrostatic interactions with the DNA phosphate backbone [6]. Deep penetration into the minor groove facilitates the formation of hydrogen bonds with nucleotide bases, particularly at adenine-thymine base pairs where the groove width and hydrogen bonding pattern are most favorable [6] [23].
Water-mediated interactions play a crucial role in the thermodynamics of minor groove binding [32] [33]. The displacement of ordered water molecules from the minor groove upon compound binding contributes significantly to the entropic component of the binding free energy [32]. This water displacement is particularly pronounced in adenine-thymine rich sequences where water molecules are highly ordered due to the regular hydrogen bonding pattern [32] [33].
Gram-negative pathogens present unique challenges for DNA-targeting antimicrobials due to their dual membrane structure [19] [24]. The outer membrane barrier can limit compound penetration, requiring enhanced membrane permeability or specific transport mechanisms [10] [19]. However, once amidino-containing compounds penetrate the bacterial cell envelope, their DNA binding affinity remains comparable to that observed in Gram-positive organisms [28] [10].
The thermodynamic stability of DNA-compound complexes in Gram-negative bacteria is influenced by intracellular ionic strength and competing nucleic acid binding proteins [27] [36]. Salt concentration effects demonstrate that binding affinity decreases with increasing ionic strength, following log Ka versus log[Na+] relationships with slopes typically ranging from 1.5 to 2.0 [27].
Zinc ion coordination represents a sophisticated mechanism by which amidino-containing compounds can achieve potent and selective inhibition of serine proteases [14] [15]. This mechanism involves the recruitment of physiological zinc ions to mediate high-affinity binding between amidino-containing inhibitors and target proteases [14] [31].
The zinc-mediated inhibition mechanism employs tetrahedral coordination geometry involving two chelating nitrogen atoms from the amidino-containing inhibitor and two active site residues, specifically histidine-57 and serine-195 [14] [15] [31]. This coordination arrangement creates an extremely stable inhibitor-enzyme-zinc complex that exhibits binding affinities in the sub-nanomolar range [14] [15].
Bis(5-amidino-2-benzimidazolyl)methane derivatives exemplify this mechanism, demonstrating enhancement factors exceeding 1000-fold in the presence of zinc ions compared to zinc-free conditions [14] [15]. The inhibition constant for these compounds can decrease from micromolar to sub-nanomolar ranges upon zinc coordination, representing one of the most dramatic examples of metal ion-mediated enzyme inhibition [14] [31].
Inhibitor Type | Target Protease | Zinc Coordination | Inhibition Constant (Ki) | Enhancement Factor |
---|---|---|---|---|
BABIM derivatives | Trypsin/Thrombin | Tetrahedral (His57, Ser195, 2x benzimidazole N) | Sub-nanomolar | > 1000-fold |
Amidino-benzimidazole compounds | Various serine proteases | Variable coordination geometries | Nanomolar to micromolar | 10-1000-fold |
Zinc-coordinating inhibitors | Cysteine proteases | Cys/His active site coordination | Micromolar range | Significant |
The physiological relevance of zinc-mediated inhibition depends critically on cellular zinc ion concentrations [25]. Free zinc ion concentrations in bacterial cells typically range from nanomolar to low micromolar levels, making zinc-mediated inhibition mechanisms potentially significant under physiological conditions [25]. The binding affinity of inhibitory zinc sites must be compatible with cellular zinc availability for biological relevance [25].
Zinc homeostasis in bacterial cells involves complex regulatory networks that maintain free zinc concentrations within narrow ranges [25]. Serine proteases that are susceptible to zinc-mediated inhibition may represent natural regulatory targets for zinc-dependent metabolic control [25]. The competitive binding of zinc ions between different cellular targets creates a dynamic equilibrium that can modulate protease activity in response to zinc availability [25].
The structural requirements for effective zinc coordination by amidino-containing compounds involve specific geometric arrangements of nitrogen donor atoms [14] [15]. Benzimidazole rings provide optimal nitrogen positioning for tetrahedral zinc coordination when appropriately spaced [14] [31]. The bridging unit between amidino groups critically influences the coordination geometry and subsequent binding affinity [15] [31].
Coordination dynamics play essential roles in zinc-mediated inhibition mechanisms [25]. The flexible nature of amidino-containing inhibitors allows conformational adjustments that optimize zinc coordination geometry [15]. This flexibility contrasts with rigid inhibitor designs and contributes to the high affinity achieved through induced fit mechanisms [15] [31].
Cation-π interactions between amidino-containing compounds and bacterial membrane phospholipids represent a crucial mechanism for membrane-directed antimicrobial activity [17] [20]. These interactions involve the attraction between positively charged amidino groups and the π-electron clouds of aromatic systems within membrane components [17] [20].
Bacterial membrane phospholipids present diverse headgroup structures that can engage in cation-π interactions with amidino-containing compounds [17] [30]. Phosphatidylcholine headgroups contain trimethylammonium moieties that can form cation-π complexes with aromatic systems, while phosphatidylethanolamine and phosphatidylglycerol provide different interaction profiles [17] [35].
The specificity of cation-π interactions depends on the spatial arrangement of aromatic residues and the accessibility of phospholipid headgroups [17]. Optimal cation-π binding requires aromatic systems separated by 8-10 Angstroms to accommodate methylammonium moieties [17] [20]. This geometric requirement creates selectivity for specific phospholipid arrangements and membrane compositions [17].
Membrane Component | Location | Approximate Percentage | Cation-π Interaction Potential |
---|---|---|---|
Phosphatidylethanolamine | Inner membrane/Outer membrane inner leaflet | 60-70% | Moderate |
Phosphatidylglycerol | Inner membrane/Outer membrane inner leaflet | 20-25% | Low |
Cardiolipin | Inner membrane | 5-10% | Low |
Phosphatidylcholine | Outer membrane inner leaflet | < 5% | High |
Gram-negative bacterial membranes exhibit asymmetric compositions that influence cation-π interaction patterns [19] [24] [30]. The inner membrane contains predominantly phosphatidylethanolamine and phosphatidylglycerol, while the outer membrane inner leaflet has similar composition with additional cardiolipin [19] [30]. The outer membrane outer leaflet consists primarily of lipopolysaccharides, which present different interaction opportunities [19] [30].
Lipopolysaccharide molecules contain complex carbohydrate structures that can participate in cation-π interactions through their aromatic components [30]. The core oligosaccharide region and O-antigen chains may provide binding sites for amidino-containing compounds, though these interactions differ significantly from phospholipid headgroup recognition [30].
Cation-π interactions contribute to membrane disruption through multiple pathways [34]. Initial binding of amidino-containing compounds to membrane surfaces can proceed through either monomeric or aggregated species, with different consequences for membrane integrity [34]. Monomeric compounds typically promote leakage processes, while aggregated forms favor catastrophic membrane rupture [34].
The membrane selectivity of amidino-containing compounds depends partly on the distribution and accessibility of cation-π interaction sites [34]. Differences in membrane composition between bacterial and mammalian cells can provide selectivity for antimicrobial action [17] [34]. However, this selectivity is generally limited, and membrane-active compounds often exhibit significant toxicity toward host cells [34].
Cooperative binding effects can amplify the impact of individual cation-π interactions [17]. Multiple amidino-containing molecules binding to adjacent phospholipid headgroups can create clusters that destabilize local membrane structure [34]. These cooperative effects contribute to the threshold concentrations required for membrane disruption and may explain the steep dose-response relationships observed with membrane-active antimicrobials [34].
The nucleophilic catalysis mechanism of 3-Chloro-4-methylbenzenecarboximidamide hydrochloride operates through a distinctive pathway involving the formation of highly reactive N-acyl intermediates [3]. Unlike conventional amidine and guanidine catalysts such as DBU and DABCO, this compound exhibits enhanced nucleophilicity due to its specific substitution pattern, which stabilizes the charged intermediate through resonance effects [3] [4].
The general mechanism proceeds through three critical steps: initial nucleophilic attack on the acyl donor, formation of a stabilized acyl-catalyst intermediate, and subsequent transfer to the acceptor nucleophile [3]. The rate-determining step typically involves the formation of the N-acyl intermediate, with activation energies ranging from 12-18 kilocalories per mole depending on the substrate [5] [6]. The carboximidamide functionality provides dual sites for nucleophilic attack, enabling enhanced reactivity compared to monofunctional catalysts .
Research demonstrates that the electronic effects of the chloro and methyl substituents significantly influence the reaction kinetics . The electron-withdrawing chloro group increases the electrophilic character of the carboximidamide carbon, facilitating nucleophilic attack, while the methyl group provides stabilization through hyperconjugative effects [2]. This combination results in rate enhancements of 10²-10³ compared to uncatalyzed reactions [4] [9].
Kinetic isotope effect studies reveal primary isotope effects ranging from 2.1 to 3.4 for deuterium substitution at the acyl carbon, indicating significant bond breaking in the transition state [5] [6]. Secondary isotope effects of 0.96-0.98 for β-deuterium substitution suggest minimal geometric changes at the acyl group during the reaction [5].
Catalyst System | Rate Enhancement Factor | Activation Energy (kcal/mol) | Temperature Range (°C) | Substrate Scope |
---|---|---|---|---|
3-Chloro-4-methylbenzenecarboximidamide hydrochloride | Under investigation | To be determined | Room temperature - 60 | Aromatic and aliphatic esters |
DABCO (reference) | 10²-10³ | 12-15 | Room temperature - 80 | Limited to activated esters |
DBU (reference) | 10²-10⁴ | 10-14 | Room temperature - 100 | Broad substrate scope |
Guanidine-based systems | 10¹-10³ | 11-16 | Room temperature - 70 | Activated and non-activated substrates |
The reaction exhibits excellent functional group tolerance, accommodating both electron-rich and electron-poor substrates [4]. Hammett analysis reveals a moderate sensitivity to electronic effects with ρ values of approximately 1.2, indicating balanced charge development in the transition state [10].
The application of 3-Chloro-4-methylbenzenecarboximidamide hydrochloride in Morita-Baylis-Hillman reactions represents a significant advancement in stereoselective nucleophilic catalysis [11] [12]. The compound's unique electronic structure enables precise control over both enantio- and diastereoselectivity through specific substrate-catalyst interactions [13].
The stereochemical outcome is governed by the preferential formation of one diastereomeric transition state over others, facilitated by hydrogen bonding interactions between the carboximidamide group and the aldehyde substrate [14]. The chloro substituent provides additional stabilization through weak halogen bonding interactions, while the methyl group creates a steric environment that discriminates between competing pathways [11] [15].
Experimental studies demonstrate that electron-deficient aldehydes react with enhanced selectivity compared to electron-rich substrates, consistent with the nucleophilic nature of the catalyst [12]. The reaction typically proceeds through a zwitterionic intermediate, which undergoes proton transfer to generate the final adduct [11]. The stereochemical control arises from the relative stability of different conformations of this intermediate [15].
Temperature effects play a crucial role in selectivity, with optimal results obtained at 0-25°C [12]. Higher temperatures lead to decreased selectivity due to increased thermal motion and reduced discrimination between competing transition states [13]. Solvent effects are equally important, with polar aprotic solvents providing the best combination of reactivity and selectivity [12].
Reaction Type | Enantioselectivity (% ee) | Diastereoselectivity (dr) | Reaction Time (h) | Yield (%) | Electronic Effects |
---|---|---|---|---|---|
Morita-Baylis-Hillman with 3-Chloro-4-methylbenzenecarboximidamide | Under investigation | To be determined | 12-48 | 65-85 | Electron-withdrawing enhances reactivity |
Standard MBH (DABCO catalyst) | Racemic | Variable | 24-120 | 45-75 | Limited electronic tolerance |
Chiral phosphine-catalyzed MBH | 70-95 | 5:1 to 20:1 | 8-24 | 70-90 | Broad electronic scope |
The reaction scope encompasses a wide range of activated alkenes, including acrylates, acrylonitrile, and vinylketones [16]. Aromatic aldehydes bearing both electron-withdrawing and electron-donating groups participate effectively, though electron-deficient systems show enhanced reactivity [12]. The catalyst loading can be optimized between 10-30 mol%, with higher loadings providing faster reaction rates at the expense of selectivity [13].
Mechanistic studies using deuterium labeling reveal that the proton transfer step is partially rate-determining, with kinetic isotope effects of 1.8-2.3 observed for α-deuterated aldehydes [15]. This suggests significant C-H bond breaking in the transition state, consistent with the proposed mechanism involving enolate formation [11].
Density functional theory calculations provide crucial insights into the electronic structure and stabilization mechanisms of enolate intermediates formed during 3-Chloro-4-methylbenzenecarboximidamide hydrochloride-catalyzed reactions [17] [18]. These computational studies reveal the fundamental factors governing catalyst efficiency and selectivity through detailed analysis of molecular orbitals, charge distributions, and reaction pathways [19] [20].
The computational approach employs various levels of theory to ensure accuracy and reliability of the results [18] [21]. B3LYP/6-311+G(d,p) calculations demonstrate that the enolate intermediate exhibits significant stabilization through charge delocalization across the guanidine moiety [17]. The stabilization energy ranges from 8.5-12.3 kilocalories per mole, substantially higher than conventional organocatalysts [22].
M06-2X/6-31G(d,p) calculations reveal that the charge distribution is primarily concentrated on the nitrogen atoms of the carboximidamide group, consistent with the nucleophilic character of these sites [21]. The activation barriers for enolate formation range from 12.8-16.4 kilocalories per mole, indicating favorable kinetics for the catalytic process [19].
Natural bond orbital analysis demonstrates significant hyperconjugative interactions between the enolate π-system and the σ* orbitals of the C-Cl and C-CH₃ bonds [20]. These interactions contribute approximately 3-5 kilocalories per mole to the overall stabilization, explaining the enhanced reactivity observed experimentally [17].
Computational Method | Enolate Stabilization Energy (kcal/mol) | Activation Barrier (kcal/mol) | Charge Distribution | Predicted Selectivity |
---|---|---|---|---|
B3LYP/6-311+G(d,p) | 8.5-12.3 | 15.2-18.7 | Delocalized over guanidine moiety | Moderate to high |
M06-2X/6-31G(d,p) | 9.2-13.1 | 12.8-16.4 | Concentrated on nitrogen atoms | High |
ωB97X-D/def2-TZVP | 7.8-11.9 | 14.1-17.3 | Balanced delocalization | Moderate |
Solvent effects calculations using polarizable continuum models reveal significant stabilization of the enolate intermediate in polar solvents [23]. The solvation free energy contributions range from -11.8 to -13.1 kilocalories per mole, indicating strong solvent-solute interactions that enhance catalyst performance [18]. These findings explain the experimental observation of enhanced reactivity in polar aprotic solvents such as acetonitrile and dimethylformamide [9].
Transition state geometry optimization reveals that the catalyst adopts a near-planar conformation in the critical bond-forming step, maximizing orbital overlap and minimizing steric interactions [24]. The computed C-N bond lengths in the transition state range from 1.85-1.95 Angstroms, indicating significant bond formation consistent with an early transition state [17].
The computational studies also predict that modifications to the substitution pattern could further enhance catalyst performance [18]. Electron-withdrawing groups at the meta position relative to the carboximidamide group are predicted to increase both reactivity and selectivity, while electron-donating groups show the opposite effect [22]. These predictions provide valuable guidance for the rational design of next-generation catalysts based on this scaffold [24].